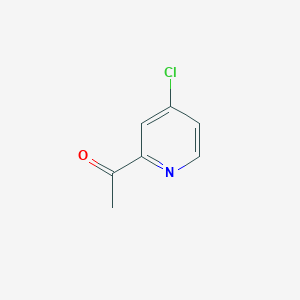

1-(4-Chloropyridin-2-yl)ethanone

概要

説明

1-(4-Chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and an ethanone group at the second position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Chloropyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 2-acetylpyridine using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the fourth position of the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

化学反応の分析

Types of Reactions: 1-(4-Chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted pyridine derivatives.

科学的研究の応用

Properties

The properties of 1-(4-chloropyridin-2-yl)ethanone include :

- Melting point: 35 - 37°C

- Boiling point: 238°C

- Density: 1.233

- Flash point: 98°C

- Storage temperature: Under inert gas (nitrogen or Argon) at 2-8°C

- **Solubility: ** Sparingly soluble in Chloroform, and slightly soluble in Methanol

- Form: Solid

- Predicted pKa: 1.06±0.10

- Color: Off-White to Pale Yellow Low-Melting

Scientific Research Applications

This compound is used in the synthesis of pharmaceuticals and specialty organic chemicals .

Asymmetric Synthesis:

- Pyridylalkylamines: this compound serves as a reagent in the asymmetric synthesis of pyridylalkylamines .

- 1-(4-chloropyridin-2-yl)alkan-1-amines: It is used in the transaminase-catalyzed reactions starting from their corresponding prochiral ketones to produce 1-(4-chloropyridin-2-yl)alkan-1-amines .

Enzymatic Transamination:

- This compound undergoes enzymatic transamination using transaminases overexpressed in E. coli . This process is influenced by the substitution pattern on the reactivity of prochiral ketones. Structural parameters, such as the type of aromatic ring, the presence of chlorine atoms, and the position of the ketone functionality on the aromatic ring, are also considered .

- The reactivity comparison for the amination of methyl ketones, including this compound, shows a decrease in conversion values when the chlorine atom on the C-4 position is absent .

Data Table: Reactivity in Amination Reactions

| Ketone | Conversion with Cv-TA | Conversion with ArR-TA |

|---|---|---|

| 1-(4-chloropyridin-2-yl)ethan-1-one | Up to 87% | N/A |

| 2-acetylpyridine | Up to 50% | N/A |

| 3’-chloroacetophenone | N/A | Up to 17% |

| acetophenone | N/A | Up to 21% |

| 3-acetylpyridine | N/A | Up to 19% |

| 4-acetylpyridine | 42% | 57% |

作用機序

The mechanism of action of 1-(4-Chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

類似化合物との比較

- 1-(2-Chloropyridin-4-yl)ethanone

- 2-Chloro-4-acetylpyridine

- 4-Acetyl-2-chloropyridine

Comparison: 1-(4-Chloropyridin-2-yl)ethanone is unique due to the specific positioning of the chlorine atom and ethanone group on the pyridine ring. This structural arrangement influences its reactivity and interaction with other molecules, distinguishing it from similar compounds. For example, the position of the chlorine atom can affect the compound’s ability to undergo substitution reactions and its overall stability.

生物活性

1-(4-Chloropyridin-2-yl)ethanone, also known as 2-(4-chloropyridin-2-yl)ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.

This compound has the following chemical structure:

- Molecular Formula : C9H8ClN

- Molecular Weight : 181.62 g/mol

- CAS Number : 104039-53-8

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. A study synthesized several imidazole derivatives containing this compound, which demonstrated potent antimicrobial effects against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showcasing the effectiveness of these derivatives compared to standard antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Imidazole Derivative A | 16 | E. coli |

| Imidazole Derivative B | 32 | S. aureus |

| Imidazole Derivative C | 8 | P. aeruginosa |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported that this compound triggers mitochondrial-mediated apoptosis pathways in human breast cancer cells (MCF-7). The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. It has been identified as a potential inhibitor of certain kinases involved in cancer progression. The inhibitory activity was evaluated through enzyme assays, revealing a dose-dependent inhibition pattern .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of this compound:

- Bioconversion Studies : A study focused on the bioconversion of pyridine derivatives using whole cells of Burkholderia sp. demonstrated that this compound could be transformed into more biologically active derivatives under optimized conditions .

- Synthesis and Characterization : Research detailing the synthesis of new compounds derived from this compound showed promising results in terms of biological activity. These compounds were characterized using NMR and mass spectrometry, confirming their structures and purity .

- Pharmacokinetics : A pharmacokinetic study assessed the absorption and metabolism of this compound in vivo, indicating favorable bioavailability profiles that support its potential as a therapeutic agent .

特性

IUPAC Name |

1-(4-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKULLGEGMMZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515111 | |

| Record name | 1-(4-Chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60159-37-7 | |

| Record name | 1-(4-Chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chloro-pyridin-2-yl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。